N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride
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Overview
Description
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a bromophenyl group, a furan ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. This reaction forms the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The furan ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the furan ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- n-(2-Chlorophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
- n-(2-Fluorophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
- n-(2-Iodophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride
Uniqueness
n-(2-Bromophenyl)-2-((furan-2-ylmethyl)amino)acetamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogen atoms like chlorine or fluorine.
Biological Activity
N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride is a compound with notable potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C13H14BrClN2O2 and a molecular weight of 345.62 g/mol. Its structure includes:
- Bromophenyl group : This halogenated aromatic ring can enhance lipophilicity and influence biological interactions.
- Furylmethyl amino group : This moiety may contribute to the compound's reactivity and biological activity.
- Acetamide structure : The amide bond is significant in mediating interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Amide Bond : Reaction of 2-bromobenzoyl chloride with furan-2-ylmethylamine in the presence of a base (e.g., triethylamine).
- Hydrochloride Formation : Treatment of the resulting amide with hydrochloric acid to yield the hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest effectiveness against various pathogens, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderately effective against Escherichia coli.
- Fungi : Shows activity against Candida albicans.
In a study comparing various chloroacetamides, compounds with halogenated substituents demonstrated enhanced activity due to increased lipophilicity, allowing better membrane penetration .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. It interacts with specific molecular targets within cancer cells, potentially inhibiting growth or inducing apoptosis. The bromine atom in its structure may play a crucial role in modulating these interactions by affecting the compound's reactivity and binding affinity.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors or proteins within cells, altering signaling pathways critical for cell survival and growth.
Case Studies
- Antimicrobial Testing : A series of tests demonstrated that this compound effectively inhibited the growth of MRSA at concentrations as low as 0.5 mM, showcasing its potential as a therapeutic agent against resistant bacterial strains.
- Cancer Cell Lines : In vitro studies using various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(4-bromophenyl)-2-[(3-pyridyl)methyl]acetamide | Contains a pyridine instead of furan | Potential neuroprotective effects |
N-(3-chlorophenyl)-2-[(4-thiazolyl)methyl]acetamide | Features a thiazole ring | Enhanced antimicrobial activity |
N-(phenyl)-2-[(5-methylfuran)methyl]acetamide | Lacks halogen substituents | Greater lipophilicity affecting bioavailability |
These comparisons illustrate how variations in substituents can significantly influence biological activity and pharmacological profiles .
Properties
Molecular Formula |
C13H14BrClN2O2 |
---|---|
Molecular Weight |
345.62 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-(furan-2-ylmethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H13BrN2O2.ClH/c14-11-5-1-2-6-12(11)16-13(17)9-15-8-10-4-3-7-18-10;/h1-7,15H,8-9H2,(H,16,17);1H |
InChI Key |
ICZMWGKJSGYUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=CO2)Br.Cl |
Origin of Product |
United States |
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